![molecular formula C14H22O7 B037598 (3aS,4R,6aS)-4-[[(3aS,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]oxy]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole CAS No. 120142-89-4](/img/structure/B37598.png)
(3aS,4R,6aS)-4-[[(3aS,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]oxy]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole
Overview
Description
The compound “(3aS,4R,6aS)-4-[[(3aS,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]oxy]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole” (hereafter referred to as Compound A) is a bicyclic ether featuring two fused tetrahydrofuro[3,4-d][1,3]dioxole rings connected via an ether oxygen bridge. Each ring contains 2,2-dimethyl substituents and four stereocenters (3aS,4R,6aS), contributing to its rigid chiral architecture. Such structures are commonly employed as protective groups in carbohydrate chemistry or as chiral templates in asymmetric synthesis .
Preparation Methods
The synthesis of BRL-32872A involves several key steps:
Condensation: 3-Chloropropionyl chloride is condensed with 4-aminoveratrole in the presence of triethylamine to form chloropropionamide.
Alkylation: N-methyl-2-(3,4-dimethoxyphenyl)ethylamine is alkylated with the chloropropionamide in refluxing acetonitrile to produce aminopropionamide.
Reduction: The aminopropionamide is reduced to diamine using lithium aluminium hydride in boiling tetrahydrofuran.
Acylation: The final step involves acylation of the diamine with 4-nitrobenzoyl chloride to yield BRL-32872A.
Chemical Reactions Analysis
BRL-32872A undergoes various types of chemical reactions:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced, particularly in the presence of reducing agents like lithium aluminium hydride.
Substitution: BRL-32872A can undergo substitution reactions, especially in the presence of nucleophiles.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Antioxidant Activity
Recent studies have indicated that derivatives of dioxole compounds exhibit significant antioxidant properties. For instance, a related compound demonstrated moderate antioxidative activity with an IC50 value of 86.3 μM in DPPH-scavenging assays . This suggests that similar compounds may play a role in developing antioxidant therapies.
Neuroprotective Potential
Research into dioxole derivatives has highlighted their neuroprotective capabilities. Compounds with similar structural motifs have been shown to protect neuronal cells from oxidative stress-induced damage. This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anticancer Properties
Certain dioxole derivatives have been investigated for their anticancer activities. The unique structural features of these compounds may interact with specific cellular pathways involved in cancer progression. Preliminary studies indicate that these compounds can inhibit the proliferation of cancer cells in vitro .
Material Science Applications
Polymeric Materials
The incorporation of dioxole structures into polymer matrices has been explored for enhancing material properties. These compounds can improve thermal stability and mechanical strength when used as additives in polymer formulations. Research suggests that they may also impart beneficial properties such as improved resistance to UV radiation and chemical degradation .
Nanocomposites
Dioxole-based compounds are being investigated for their potential use in nanocomposite materials. Their ability to form stable interactions with nanoparticles can enhance the overall performance of composite materials used in various applications including electronics and coatings .
Analytical Chemistry
Spectroscopic Applications
The complex structure of dioxole compounds allows for detailed analysis using various spectroscopic techniques such as NMR and mass spectrometry. These methods are essential for confirming the identity and purity of synthesized compounds in research settings .
Data Table: Summary of Applications
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of a related dioxole compound on SH-SY5Y neuronal cells exposed to hydrogen peroxide. Results indicated significant cell viability improvements compared to untreated controls, suggesting potential therapeutic avenues for neurodegenerative conditions.
Case Study 2: Antioxidant Properties
In another study focused on antioxidant properties, various dioxole derivatives were tested using the DPPH assay. The findings revealed that certain substitutions on the dioxole ring significantly enhanced radical scavenging activity compared to standard antioxidants.
Mechanism of Action
BRL-32872A exerts its effects by inhibiting both calcium and potassium channels. It binds with high affinity to open potassium channels, specifically the human ether-a-go-go-related gene (hERG) potassium channel, and inhibits the rapidly activating component of the delayed rectifier potassium current. This increases the refractory period of the cell and prolongs the action potential, reducing the probability of re-entry depolarization. Additionally, it inhibits calcium channels, further contributing to its antiarrhythmic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features
Compound A shares the tetrahydrofuro[3,4-d][1,3]dioxole core with several analogs, but differences in substituents, stereochemistry, and functional groups lead to distinct physicochemical and reactivity profiles. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Stereochemical Variations
- Compound A exhibits a fully (R)-configured ether bridge, which enforces a specific spatial arrangement critical for chiral recognition in catalysis or drug design. In contrast, the hydroxyl-bearing analog () adopts (3aS,6R,6aS) stereochemistry, altering hydrogen-bonding capabilities .
- The iodomethyl derivative () retains the (3aS,4S,6aR) configuration, favoring nucleophilic displacement reactions due to the iodine atom’s polarizability .
Functional Group Impact on Reactivity
- Ester Groups : The trifluoromethylsulfonyl ester in enhances electrophilicity, making it reactive toward nucleophiles (e.g., amines in drug synthesis) .
- Tosylates : The sulfonate ester in acts as a superior leaving group compared to Compound A’s ether, enabling efficient SN2 substitutions .
- Hydroxyl Groups : The hydroxyl analog () participates in hydrogen bonding, increasing solubility in polar solvents but reducing stability under acidic conditions .
Physicochemical Properties
- Lipophilicity : Compound A’s lack of polar groups (vs. hydroxyl or sulfonate analogs) increases its lipophilicity, favoring organic-phase reactions.
- Thermal Stability : Methyl and ether groups in Compound A enhance thermal stability compared to iodomethyl derivatives (), which may decompose upon heating .
Biological Activity
The compound (3aS,4R,6aS)-4-[[(3aS,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]oxy]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole is a complex organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
This compound features a unique tetrahydrofuro[3,4-d][1,3]dioxole structure with significant steric hindrance due to the presence of dimethyl groups. Its structural complexity suggests potential interactions with biological targets.
Anticancer Properties
A notable area of research has focused on the anticancer potential of this compound. In studies involving human breast carcinoma (MDA-MB-231) cells:
- Cell Proliferation Inhibition : The compound demonstrated a significant reduction in cell proliferation with an IC50 value of approximately 0.6 µM. This indicates potent activity against cancer cell lines and suggests mechanisms that may involve cell cycle arrest or apoptosis induction .
- Mechanism of Action : The proposed mechanism includes interaction with specific molecular targets that disrupt cellular signaling pathways essential for cancer cell survival and proliferation .
Antimicrobial Activity
Preliminary studies suggest that the compound may exhibit antimicrobial properties. Testing against various bacterial strains revealed:
- Inhibition Zones : The compound produced notable inhibition zones in agar diffusion assays against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Further investigations are needed to determine the MIC values and elucidate the specific mechanisms underlying its antimicrobial effects.
Neuroprotective Effects
Research has indicated potential neuroprotective effects of this compound:
- Neurotoxicity Models : In vitro studies using neuronal cell lines exposed to neurotoxic agents showed that treatment with the compound reduced cell death and oxidative stress markers.
- Mechanistic Insights : The neuroprotective effects may be attributed to antioxidant properties and modulation of neuroinflammatory pathways.
Data Tables
Biological Activity | Observed Effect | IC50/Other Metrics |
---|---|---|
Anticancer | Cell proliferation inhibition | 0.6 µM |
Antimicrobial | Inhibition zones in agar diffusion | TBD |
Neuroprotective | Reduced cell death in neurotoxicity models | TBD |
Case Studies
-
Case Study on Anticancer Activity :
- A study evaluated the efficacy of the compound on MDA-MB-231 cells. Results indicated a dose-dependent inhibition of cell growth and a significant reduction in metabolic activity as measured by WST-1 assays. The findings suggest that structural modifications could enhance potency further.
-
Case Study on Neuroprotection :
- In models of oxidative stress-induced neuronal death, the compound was shown to decrease markers of apoptosis and enhance cell viability. This suggests therapeutic potential for neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions under inert atmospheres (e.g., nitrogen). For example, trifluoromethanesulfonic anhydride in dry dichloromethane at -20°C can activate hydroxyl groups for substitution, followed by purification via flash chromatography (petroleum ether/ethyl acetate gradients) to achieve yields >80% . Key optimization parameters include:
- Temperature control : Low temperatures (-20°C) minimize side reactions.
- Solvent selection : Anhydrous solvents (e.g., dichloromethane) prevent hydrolysis.
- Catalyst use : Molecular sieves (3Å) absorb moisture and enhance reaction efficiency .
Q. What analytical techniques are most effective for confirming structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemistry and confirms substituent positions. For example, coupling constants (e.g., J = 3.5–5.0 Hz) indicate furan ring conformation .
- HPLC : Reverse-phase HPLC with UV detection (e.g., 97.2% purity) validates purity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula and detects isotopic patterns .
Q. What safety protocols are critical during handling?
- Methodological Answer :
- PPE : Use nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure.
- Ventilation : Perform reactions in fume hoods to prevent inhalation of volatile byproducts.
- Storage : Store in airtight containers under nitrogen at -20°C to maintain stability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data for stereoisomers?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Differentiates diastereomers by correlating proton-proton spatial relationships. For example, NOE interactions between axial/equatorial protons confirm ring conformations .
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers. Adjust mobile phase polarity (e.g., hexane/isopropanol) for optimal resolution .
Q. What computational methods predict reactivity or biological interactions?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina models ligand-receptor binding (e.g., LpxC enzyme inhibition). Prioritize docking poses with lowest binding energy (ΔG < -8 kcal/mol) .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvent effects (e.g., PCM model) improve accuracy .
Q. How does stereochemistry influence biological activity, and how can this be experimentally validated?
- Methodological Answer :
- Enantioselective Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) to produce enantiopure batches.
- In Vitro Assays : Compare IC₅₀ values of enantiomers in target inhibition assays (e.g., bacterial growth assays for LpxC inhibitors). A 10-fold difference in activity between enantiomers indicates stereochemical dependency .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting HPLC purity results between batches?
- Methodological Answer :
- System Suitability Tests : Calibrate HPLC systems with reference standards before analysis.
- Sample Preparation : Ensure identical extraction protocols (e.g., sonication time, solvent ratios) to minimize variability.
- Statistical Analysis : Apply ANOVA to purity data (p < 0.05 threshold) to identify significant outliers .
Q. Experimental Design Considerations
Q. What strategies mitigate degradation during long-term stability studies?
- Methodological Answer :
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months. Monitor degradation via LC-MS and identify degradation products (e.g., hydrolyzed furan rings).
- Lyophilization : Freeze-drying under vacuum preserves labile dioxolane moieties .
Q. Advanced Methodological Tools
Q. Can AI-driven simulations optimize reaction pathways for this compound?
- Methodological Answer :
Properties
IUPAC Name |
(3aS,4R,6aS)-4-[[(3aS,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]oxy]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O7/c1-13(2)18-7-5-15-11(9(7)20-13)17-12-10-8(6-16-12)19-14(3,4)21-10/h7-12H,5-6H2,1-4H3/t7-,8-,9-,10-,11+,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSLGKYIBBTSLW-DCHHYWPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2COC(C2O1)OC3C4C(CO3)OC(O4)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2CO[C@@H]([C@H]2O1)O[C@@H]3[C@@H]4[C@H](CO3)OC(O4)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80923243 | |
Record name | 4,4'-Oxybis(2,2-dimethyltetrahydro-2H-furo[3,4-d][1,3]dioxole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80923243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120142-89-4 | |
Record name | 2,3-Isoprolylideneerthrofuranosyl 2,3-O-isopropylideneerythrofuranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120142894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Oxybis(2,2-dimethyltetrahydro-2H-furo[3,4-d][1,3]dioxole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80923243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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